UNC0224

Vue d'ensemble

Description

Ces enzymes sont responsables de la méthylation de la lysine 9 sur l'histone 3 (H3K9), ce qui joue un rôle crucial dans la régulation de l'expression des gènes . UNC0224 a été largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber ces enzymes avec une grande spécificité et une grande puissance .

Méthodes De Préparation

La synthèse d'UNC0224 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir un rendement et une pureté élevés . Les méthodes de production industrielle d'this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle .

Analyse Des Réactions Chimiques

UNC0224 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure . Les réactifs couramment utilisés dans ces réactions comprennent les nucléophiles et les électrophiles qui ciblent des sites spécifiques sur la molécule . Les principaux produits formés à partir de ces réactions sont généralement des dérivés d'this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité du composé .

Applications de recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de l'épigénétique, de la biologie du cancer et de la recherche sur les cellules souches . En épigénétique, this compound est utilisé pour étudier le rôle de la méthylation des histones dans l'expression des gènes et la structure de la chromatine . En biologie du cancer, il a été démontré qu'il inhibait la croissance des cellules cancéreuses en réduisant l'expression des gènes associés à la métastase et à la résistance aux traitements . En recherche sur les cellules souches, this compound est utilisé pour reprogrammer les cellules somatiques en cellules souches pluripotentes, qui peuvent ensuite être différenciées en divers types de cellules à des fins thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en se liant au site actif de EHMT1 et EHMT2, inhibant ainsi leur activité enzymatique . Cette inhibition empêche la méthylation de H3K9, conduisant à des changements dans l'expression des gènes et la structure de la chromatine . Les cibles moléculaires d'this compound sont les canaux de liaison à la lysine d'EHMT1 et EHMT2, qui sont essentiels à leur activité catalytique . En bloquant ces canaux, this compound réduit efficacement la méthylation de H3K9 et modifie l'expression des gènes impliqués dans divers processus cellulaires .

Applications De Recherche Scientifique

UNC0224 has a wide range of applications in scientific research, particularly in the fields of epigenetics, cancer biology, and stem cell research . In epigenetics, this compound is used to study the role of histone methylation in gene expression and chromatin structure . In cancer biology, it has been shown to inhibit the growth of cancer cells by reducing the expression of genes associated with metastasis and therapy resistance . In stem cell research, this compound is used to reprogram somatic cells into pluripotent stem cells, which can then be differentiated into various cell types for therapeutic purposes .

Mécanisme D'action

UNC0224 exerts its effects by binding to the active site of EHMT1 and EHMT2, thereby inhibiting their enzymatic activity . This inhibition prevents the methylation of H3K9, leading to changes in gene expression and chromatin structure . The molecular targets of this compound are the lysine-binding channels of EHMT1 and EHMT2, which are crucial for their catalytic activity . By blocking these channels, this compound effectively reduces the methylation of H3K9 and alters the expression of genes involved in various cellular processes .

Comparaison Avec Des Composés Similaires

UNC0224 est unique parmi les inhibiteurs de la méthyltransférase des histones en raison de sa grande spécificité et de sa puissance pour EHMT1 et EHMT2 . Des composés similaires comprennent BIX-01294, UNC0638 et A-366, qui inhibent également les méthyltransférases des histones mais avec des profils de sélectivité et des puissances différents . Par exemple, BIX-01294 est moins sélectif et inhibe d'autres méthyltransférases en plus de EHMT1 et EHMT2 . UNC0638 est plus sélectif mais moins puissant que this compound . A-366 a une puissance similaire mais un profil de sélectivité différent, ce qui fait d'this compound un outil précieux pour étudier les rôles spécifiques d'EHMT1 et EHMT2 dans divers processus biologiques .

Activité Biologique

UNC0224 is a selective inhibitor targeting the G9a and GLP (G9a-like protein) histone methyltransferases, which are implicated in various biological processes and diseases, including cancer and neurodegenerative disorders. This compound has garnered attention due to its potent inhibitory effects and its potential therapeutic applications.

This compound functions primarily by inhibiting the enzymatic activity of G9a and GLP, both of which play critical roles in the methylation of histone H3 at lysine 9 (H3K9). This methylation is associated with transcriptional repression, influencing gene expression patterns crucial for cell differentiation, proliferation, and survival. The compound exhibits IC50 values of 15 nM for G9a and 20 nM for GLP, indicating its high potency as an inhibitor .

Selectivity

The selectivity profile of this compound is noteworthy, as it demonstrates over 1000-fold selectivity for G9a over other methyltransferases , making it a valuable tool for studying the specific roles of G9a in biological systems . The compound's Ki value is reported to be 2.6 nM , further underscoring its effectiveness in targeting these enzymes .

Comparative Potency

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Ratio |

|---|---|---|---|---|

| This compound | G9a | 15 | 2.6 | >1000 (vs others) |

| UNC0638 | G9a/GLP | 10 | N/A | N/A |

| BIX01294 | G9a/GLP | 300 | N/A | N/A |

Case Studies

- Inhibition Effects on Tumor Cells : In a study investigating the effects of this compound on cancer cell lines, treatment with this compound led to reduced cell proliferation and increased apoptosis in various tumor models. This suggests that inhibiting G9a may reverse oncogenic transcriptional programs .

- Neurodegenerative Disorders : Research indicates that this compound may have therapeutic potential in neurodegenerative diseases by modulating gene expression related to neuronal survival and function. In models of neurodegeneration, this compound treatment improved neuronal viability and function .

- Embryonic Development : The role of G9a in embryonic development has been studied using this compound. The compound was shown to affect the differentiation pathways in embryonic stem cells, highlighting its implications in developmental biology .

Molecular Studies

This compound's binding affinity and selectivity were elucidated through crystallography studies, which revealed that the compound forms specific interactions with the active site residues of G9a and GLP. These studies provide insight into how structural modifications can enhance potency and selectivity .

Propriétés

IUPAC Name |

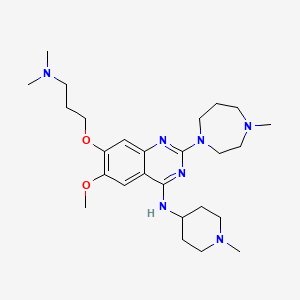

7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVUGRBSBIXXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50658050 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197196-48-7 | |

| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does UNC0224 interact with its target, histone lysine methyltransferase G9a, and what are the downstream effects of this interaction?

A: this compound acts as a potent and selective inhibitor of histone lysine methyltransferase G9a. [, ] It binds to the enzyme's active site, preventing the methylation of lysine 9 of histone H3 (H3K9) and lysine 373 of p53. [, ] This inhibition disrupts the epigenetic regulation of gene expression, leading to various downstream effects, including the inhibition of cancer cell growth. [, ]

Q2: How does the structure of this compound relate to its potency as a G9a inhibitor, and were any structural modifications explored to enhance its activity?

A: The initial discovery of this compound stemmed from exploring the structure-activity relationship (SAR) of the 2,4-diamino-6,7-dimethoxyquinazoline template, represented by BIX01294. [, ] This exploration revealed that the 7-dimethylaminopropoxy side chain in this compound was crucial for its potency. [] Further optimization of this side chain led to the development of UNC0321, an even more potent G9a inhibitor with picomolar potency. [] These findings highlight the importance of SAR studies in optimizing the activity of drug candidates.

Q3: Was the binding mode of this compound to G9a investigated, and if so, what insights were gained from these studies?

A: Yes, a high-resolution X-ray crystal structure of the G9a-UNC0224 complex was obtained. [, ] This cocrystal structure, the first of its kind for G9a with a small molecule inhibitor, confirmed the predicted binding hypothesis. [, ] It provided valuable structural insights that can be utilized for the structure-based design of novel and more effective G9a inhibitors. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.